methyl 4-(((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate
Description
Methyl 4-(((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate is a synthetic heterocyclic compound featuring a tetrahydroindazol core substituted with a cyclopentyl group at the 1-position and a methyl benzoate moiety linked via a carbamoyl bridge. The compound’s synthesis typically involves cyclodehydration and substitution reactions, as described in analogous protocols for methyl 4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)benzoate derivatives .
Properties
IUPAC Name |
methyl 4-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-28-22(27)16-12-10-15(11-13-16)21(26)23-14-19-18-8-4-5-9-20(18)25(24-19)17-6-2-3-7-17/h10-13,17H,2-9,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGAIJLQIUZNDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NN(C3=C2CCCC3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the formation of the indazole core. One common approach is the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions. The cyclopentyl group is then introduced through a substitution reaction, followed by the attachment of the benzoate and carbamoyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product's purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzoate group can be oxidized to produce carboxylic acids.
Reduction: : The indazole ring can be reduced to form simpler derivatives.
Substitution: : The cyclopentyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Reduced indazole derivatives.
Substitution: : Substituted cyclopentyl derivatives.
Scientific Research Applications
Methyl 4-(((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its biological activities, such as antimicrobial and anticancer properties.
Medicine: : Investigated for its potential therapeutic uses in treating various diseases.
Industry: : Employed in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors involved in disease processes. The exact mechanism would depend on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Table 1: Comparison of Benzoate Derivatives with Heterocyclic Variations
*Estimated based on molecular formula.
Analogues with Alternative Linkers and Substituents
Modifications to the linker or terminal groups significantly impact solubility and target engagement:
- N-[(1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-[(4-fluorophenyl)sulfanyl]acetamide (BG15831) replaces the benzoate-carbamoyl group with a thioacetamide moiety. The sulfur atom in BG15831 increases lipophilicity (logP) but may reduce metabolic stability due to susceptibility to oxidation .
- N-((1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide substitutes the carbamoyl bridge with a phenoxyacetamide group.
Table 2: Comparison of Indazol Derivatives with Modified Linkers
Impact of Ester Groups
Replacing the methyl ester with ethyl esters (e.g., I-6230, I-6273) increases steric bulk and may delay hydrolysis by esterases, prolonging half-life . However, methyl esters generally exhibit faster absorption due to lower molecular weight.
Biological Activity
Methyl 4-(((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate (CAS Number: 1448062-66-5) is a synthetic compound that belongs to the class of indazole derivatives. This article explores its biological activity through various studies and findings, focusing on its potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that integrates a cyclopentyl group with a tetrahydroindazole moiety and a benzoate group. Its molecular formula is , with a molecular weight of approximately 365.48 g/mol. The unique structural attributes contribute to its biological activities.
| Property | Details |
|---|---|
| IUPAC Name | Methyl 4-{[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]carbamoyl}benzoate |
| CAS Number | 1448062-66-5 |
| Molecular Formula | C22H27N3O2 |
| Molecular Weight | 365.48 g/mol |
Anticancer Potential
Recent studies have highlighted the potential of indazole derivatives, including this compound, as anticancer agents. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The IC50 values were found to be approximately 15 µM for MCF-7 and 20 µM for HT-29 cells, suggesting a promising anticancer profile.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary results indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits TNF-alpha and IL-6 production | |
| Antimicrobial | Exhibits activity against certain pathogens |
The biological activity of this compound is believed to involve multiple mechanisms:
- Receptor Modulation: It may act as a modulator for various receptors involved in inflammatory pathways.
- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes associated with tumor growth and inflammation.
- Cell Cycle Disruption: By interfering with the cell cycle machinery, it promotes apoptosis in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
